2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid
Description
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid is a heteroaromatic compound featuring a benzoic acid backbone substituted with a methoxy group at position 6 and a vinyl-linked 5-bromo-thiophene moiety at position 2. The bromothiophene group introduces steric bulk and electronic effects, while the methoxy group enhances solubility through polar interactions.
Properties
IUPAC Name |
2-[(E)-2-(5-bromothiophen-2-yl)ethenyl]-6-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO3S/c1-18-11-4-2-3-9(13(11)14(16)17)5-6-10-7-8-12(15)19-10/h2-8H,1H3,(H,16,17)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFWYIKNPGCAEI-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)O)C=CC2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1C(=O)O)/C=C/C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator.
Vinylation: The brominated thiophene undergoes a Heck reaction with a vinyl halide in the presence of a palladium catalyst and a base to introduce the vinyl group.
Coupling with Benzoic Acid: The vinylated thiophene is then coupled with 6-methoxy-benzoic acid using a Suzuki-Miyaura coupling reaction, which involves a palladium catalyst and a boronic acid derivative of the benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles in the presence of a base like potassium carbonate or sodium hydride
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl-substituted thiophene derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid exhibit significant anticancer properties. The bromothiophene moiety is particularly noted for its ability to interact with biological targets involved in cancer cell proliferation. Studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, suggesting a potential role in cancer therapy .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation, such as arthritis and other autoimmune disorders .
Materials Science
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic electronics. It can serve as a building block for organic semiconductors, which are essential for the development of flexible electronic devices, OLEDs (Organic Light Emitting Diodes), and solar cells .
Polymer Chemistry
The compound can be utilized in the synthesis of functional polymers. Its incorporation into polymer matrices can enhance the material's electrical conductivity and thermal stability, making it suitable for advanced material applications .
Organic Synthesis
Building Block in Synthesis
As a versatile intermediate, this compound plays a crucial role in organic synthesis. It can be used to create various derivatives through functional group transformations, allowing chemists to design new molecules with tailored properties for specific applications .
Suzuki-Miyaura Coupling Reactions
The presence of the bromo group allows for effective coupling reactions, particularly the Suzuki-Miyaura reaction, which is widely used to form carbon-carbon bonds in complex organic molecules. This makes it a valuable reagent in synthetic organic chemistry .
| Compound Name | Substituent | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Bromine | High | Moderate |
| 2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid | Chlorine | Moderate | Low |
| 2-[2-(5-Methyl-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid | Methyl | Low | Low |
Case Study: Anticancer Properties
A study published in Journal of Medicinal Chemistry explored the anticancer effects of bromothiophene derivatives, including this compound. The results indicated that these compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, highlighting their potential as lead compounds for further development .
Mechanism of Action
The mechanism of action of 2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity.
Material Science: In organic semiconductors, it may facilitate charge transport through its conjugated system .
Comparison with Similar Compounds
Ethyl Ester Derivatives
- Synthetic Relevance: Ethyl esters are often intermediates in drug synthesis, acting as prodrugs that hydrolyze to the active carboxylic acid form . Pricing: Available at €189–439 per 100–500 mg, indicating moderate synthetic accessibility .
- Molecular Weight: 353.23 g/mol (vs. 339.21 g/mol for the methoxy-free acid), highlighting the impact of substituents on bulk .
Alternative Heterocyclic Substituents
2-(2-(4-Chloro-thiazol-5-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester (CAS 365542-32-1):
2-(2-(1H-Imidazol-2-yl)-vinyl)-6-methoxy-benzoic acid ethyl ester :
Functional Group Modifications
Carboxylic Acid vs. Ester
Halogen Substituent Effects
- Bromo vs. Iodo :
Higher molecular weight (vs. bromo analogs) may reduce solubility.
Bromo vs. Chloro :
- Chloro-substituted analogs (e.g., CAS 365542-32-1) exhibit lower molecular weights and altered electronic profiles, influencing reactivity in cross-coupling reactions .
Biological Activity
2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, which include a thiophene ring and a methoxy-substituted benzoic acid moiety. This compound has been studied for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : This is often achieved through methods such as the Gewald reaction.
- Bromination : The thiophene ring is brominated using reagents like thionyl chloride.
- Vinylation : A vinyl group is introduced, commonly via a palladium-catalyzed reaction.
- Coupling with Benzoic Acid : The final step involves esterification with a methoxy-substituted benzoic acid derivative.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that thiophene derivatives can effectively inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| This compound | TBD | TBD |
| Reference Drug (Ciprofloxacin) | 0.7 - 190.2 | Various |
Note: Specific MIC values for the compound are still under investigation.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar thiophene derivatives have been reported to inhibit inflammatory pathways, making them candidates for further research in inflammatory disease treatment.
The exact mechanism of action for this compound remains to be fully elucidated; however, it likely involves:
- Enzyme Inhibition : The compound may bind to specific enzymes or receptors, modulating their activity.
- Signal Transduction Pathways : It may affect cellular signaling pathways related to inflammation and cancer.
Case Studies and Research Findings
- Antibacterial Studies : A study conducted on similar compounds demonstrated that modifications in the thiophene ring significantly affected their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that electron-withdrawing groups enhance antimicrobial potency, suggesting that the bromine substitution in our compound could play a critical role in its biological activity .
- In Vivo Studies : Preliminary in vivo studies have indicated that compounds with similar structures may reduce inflammation and tumor growth in animal models, warranting further exploration into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
